

The 1975 Isolation of Nitrogen Tribromide: A Technical Retrospective

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitrogen tribromide*

Cat. No.: *B15176702*

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For the first time in 1975, pure **nitrogen tribromide** (NBr₃) was successfully isolated and characterized, a significant achievement in inorganic chemistry due to the compound's inherent instability. This technical guide provides a detailed overview of the seminal work by Jochen Jander, Jürgen Knackmuss, and Klaus-Ulrich Thiedemann, which described the synthesis and isolation of this highly explosive, deep-red, and volatile solid.

Core Synthesis and Isolation Data

The quantitative data from the first successful isolation of **nitrogen tribromide** is summarized below, providing a clear overview of the reactants, conditions, and outcomes.

Parameter	Value
Reactants	
Bistrimethylsilylboramine ((Me ₃ Si) ₂ NBr)	Not specified in detail
Bromine monochloride (BrCl)	Not specified in detail
Reaction Conditions	
Temperature	-87 °C
Solvent	Not explicitly stated, implied to be a low-temperature inert solvent
Product Properties	
Appearance	Deep-red solid
Stability	Explodes at -100 °C
Volatility	Volatile

Experimental Protocols

The groundbreaking 1975 synthesis of **nitrogen tribromide** was achieved through the reaction of bistrimethylsilylboramine with bromine monochloride at extremely low temperatures. The following protocol is based on the available information from the initial report.

Reaction Equation:



Procedure:

- Reactant Preparation: The synthesis begins with the preparation of bistrimethylsilylboramine.
- Reaction Setup: The reaction is conducted in a vessel suitable for low-temperature reactions, likely under an inert atmosphere to prevent side reactions with atmospheric moisture.

- Cooling: The reaction vessel is cooled to -87 °C. This is a critical step to ensure the stability of the **nitrogen tribromide** product.
- Reactant Addition: Bromine monochloride is added to the cooled bistrimethylsilyl bromamine. The stoichiometry of 2 moles of BrCl to 1 mole of (Me₃Si)₂NBr is crucial for the formation of NBr₃.
- Product Formation: The reaction proceeds to form **nitrogen tribromide** and trimethylsilyl chloride as a byproduct.
- Isolation: The pure **nitrogen tribromide** is isolated as a deep-red solid. The exact method of isolation (e.g., filtration, solvent removal) at such low temperatures is a key technical challenge.

Visualizing the Synthesis Workflow

The logical flow of the experimental process for the first isolation of **nitrogen tribromide** is depicted in the following diagram.



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Caption: Experimental workflow for the 1975 isolation of NBr₃.

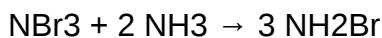
Subsequent Reactions of Nitrogen Tribromide

The 1975 work also briefly explored the reactivity of the newly isolated **nitrogen tribromide**.

Reaction with Ammonia

Nitrogen tribromide reacts instantaneously with ammonia in a dichloromethane solution at -87 °C to yield NBrH₂.

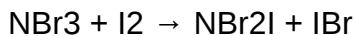
Reaction Equation:



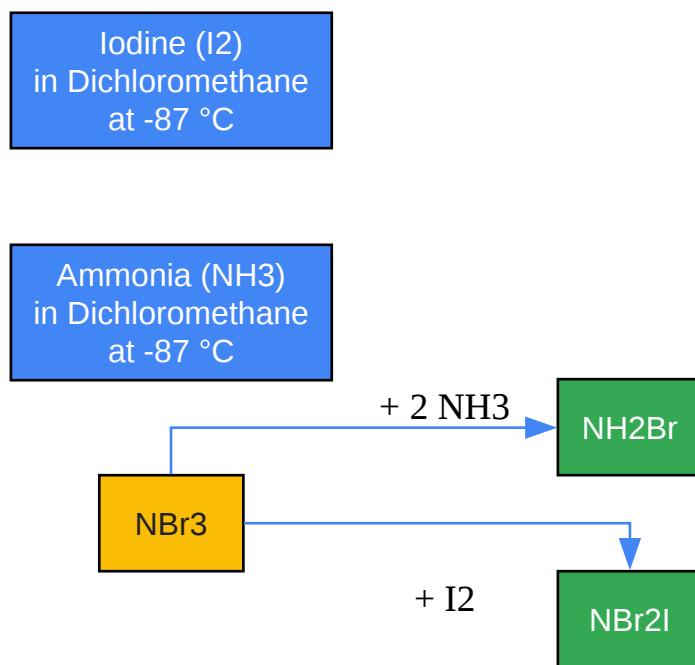
Reaction with Iodine

Nitrogen tribromide reacts with iodine in a dichloromethane solution at -87 °C to produce nitrogen dibromide moniodide (NBr₂I), a red-brown solid that is stable up to -20 °C.

Reaction Equation:



The signaling pathway for these subsequent reactions can be visualized as follows.



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Caption: Reactivity of isolated **Nitrogen Tribromide**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com